molecular formula C10H19NO4 B6152393 (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 914461-60-2

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B6152393
CAS No.: 914461-60-2
M. Wt: 217.3
InChI Key:
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Description

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The presence of the chiral center at the third carbon atom makes it an important intermediate in the synthesis of various enantiomerically pure compounds.

Mechanism of Action

The mechanism of action for the synthesis of tertiary butyl esters involves a nucleophilic addition of the amine to the carbonyl. With a plenty of amine in the reaction mixture, the nitrogen is quickly deprotonated forming a negatively charged tetrahedral intermediate . To restore the C=O double bond, either the alkoxy (RO–) or the (RNH–) must be expelled .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the use of “(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid” and similar compounds could involve further exploration of their applications in synthetic organic chemistry, particularly in the development of new therapeutic agents . Additionally, the use of flow microreactor systems for their synthesis presents opportunities for improving the efficiency and sustainability of these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid involves the protection of the amine group, followed by the addition of a butanoic acid moiety. The tert-butoxycarbonyl (Boc) group will be used to protect the amine group, and the butanoic acid will be added using a nucleophilic substitution reaction.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "Butanoic acid", "Diisopropylethylamine", "Dichloromethane", "Sodium bicarbonate", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butoxycarbonyl (Boc) group using methylamine and tert-butyl chloroformate in dichloromethane solvent with diisopropylethylamine as a catalyst.", "Step 2: Addition of butanoic acid to the protected amine using diisopropylethylamine as a catalyst in dichloromethane solvent.", "Step 3: Deprotection of the Boc group using hydrochloric acid in methanol solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate.", "Step 5: Extraction of the product using ethyl acetate.", "Step 6: Purification of the product using sodium hydroxide solution." ] }

CAS No.

914461-60-2

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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